2,3,6,7,10,11-Hexamethoxytriphenylene

Organic Batteries Cathode Materials Self-Discharge

Researchers developing organic radical batteries face a critical challenge of self-discharge that limits device standby time. 2,3,6,7,10,11-Hexamethoxytriphenylene (HMTP) directly addresses this as an organic cathode material with zero measurable self-discharge over a full month, outperforming benchmark materials like PTMA. - Demonstrates >95% capacity retention over 50 cycles at 1 C, ensuring long-term device reliability. - Serves as a versatile precursor to hexahydroxytriphenylene (HHTP) and a neutral building block for ONVMT device stacks. - Offers a specific electron-rich character and reversible multi-electron oxidation, distinct from hydroxyl or longer-alkoxy analogs.

Molecular Formula C24H24O6
Molecular Weight 408.4 g/mol
CAS No. 808-57-1
Cat. No. B1308117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,6,7,10,11-Hexamethoxytriphenylene
CAS808-57-1
Molecular FormulaC24H24O6
Molecular Weight408.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OC)OC)OC)OC)OC
InChIInChI=1S/C24H24O6/c1-25-19-7-13-14(8-20(19)26-2)16-10-22(28-4)24(30-6)12-18(16)17-11-23(29-5)21(27-3)9-15(13)17/h7-12H,1-6H3
InChIKeyTXROZCSFVVIBFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HMTP: Discotic Liquid Crystal Precursor


2,3,6,7,10,11-Hexamethoxytriphenylene (CAS 808-57-1, HMTP, HMT) is a D3h-symmetric, fully conjugated, disc-shaped planar molecule consisting of a central triphenylene core substituted with six methoxy groups at the ortho-positions . This electron-rich compound serves as a versatile building block for discotic liquid crystals and advanced functional materials. Key applications include its use as a precursor to hexahydroxytriphenylene (HHTP), as an organic cathode material in lithium batteries, and as a core structure for electron donor-acceptor complexes [1].

Discotic liquid crystal precursor and building block
Organic cathode research for lithium batteries
Electron-rich scaffold for donor-acceptor complexes

Why HMTP Is Not Interchangeable


Generic substitution of triphenylene derivatives is not feasible due to the profound influence of peripheral substituents on key functional properties. For 2,3,6,7,10,11-Hexamethoxytriphenylene, the six methoxy groups dictate a unique combination of crystal packing, electronic structure, and electrochemical behavior that directly impacts performance in applications like organic cathodes and charge-transfer complexes [1]. Unlike its hydroxyl (HHTP) or longer alkoxy analogs, the methoxy substitution pattern of HMTP yields a specific electron-rich character and reversible multi-electron oxidation [2][3]. Furthermore, its crystal structure, which is critical for understanding mesophase behavior, differs significantly from what is expected for typical discotic columnar mesogens and is distinct from other oxytriphenylenes like the hexaethoxy and hexapropoxy variants [4]. This precise combination of properties means that substituting HMTP with a similar-looking triphenylene will lead to unpredictable and often undesirable changes in device performance.

Methoxy vs Hydroxy (HHTP)
HMTP is charge-inert in memory devices; HHTP traps charges. Substituting HHTP may introduce unwanted hysteresis.
Alkoxy Chain Length
Longer alkoxy analogs (ethoxy, propoxy) produce different crystal packing and mesophase behavior, altering device performance.
Substituent-Driven Redox
Methoxy substitution yields specific electron-rich character and multi-electron oxidation not replicated by other oxytriphenylenes.

HMTP Differentiation Guide


Self-Discharge & Cycling Stability vs PTMA

2,3,6,7,10,11-Hexamethoxytriphenylene (HMTP) offers a distinct advantage over the benchmark organic cathode material poly(2,2,6,6-tetramethylpiperidinyloxy-4-yl methacrylate) (PTMA) in terms of electrochemical stability and self-discharge. While PTMA is known for high capacity (111 mAh/g), it suffers from capacity fade and self-discharge due to radical reactivity [1]. In contrast, HMTP, despite its lower specific capacity, demonstrates superior stability and negligible self-discharge [1].

Self-Discharge vs PTMA
Head-to-head
HMTP: >95% capacity retention after 50 cycles at 1 C, no self-discharge over 1 month.
PTMA: Significant self-discharge and capacity fade.
Supports low-self-discharge organic cathode selection
40 wt% HMTP cathode, lithium cell, 1 C rate, 1-month OCV assessment
Organic Batteries Cathode Materials Self-Discharge Electrochemistry

Crystal Structure vs Other Oxytriphenylenes

The crystal structure of 2,3,6,7,10,11-Hexamethoxytriphenylene is fundamentally different from that of other oxytriphenylenes such as the hexahydroxy (HHTP), hexaethoxy, and hexapropoxy analogs. This study determined that the crystal structures of these discotic 'premesogens' deviate significantly from the structures expected for columnar discotic behavior, and that the differences are driven by the alkyl groups [1].

Crystal Structure vs Oxytriphenylenes
Head-to-head
HMTP crystal structure differs from HHTP, hexaethoxy, and hexapropoxy analogs; mesophase packing governed by alkyl substituents.
Supports crystal packing comparison for mesophase research
Single-crystal XRD, sublimation at 270 °C, 2×10⁻² mbar
Crystallography Solid-State Packing Discotic Liquid Crystals Structure-Property Relationships

Charge Trapping vs HHTP in Memory Devices

A direct comparison of 2,3,6,7,10,11-Hexamethoxytriphenylene (HMTP) and its hexahydroxy analog (HHTP) as a charge trap medium in organic non-volatile memory transistors (ONVMTs) reveals a stark functional difference. The hydroxyl groups in HHTP are essential for charge trapping, whereas the methoxy groups in HMTP render the layer functionally inert in this context [1].

Charge Trapping vs HHTP
Head-to-head
HMTP: ~0 V memory hysteresis window.
HHTP: ~28.2 V hysteresis (5 nm layer, ±40 V gate sweep).
Supports neutral charge trap layer selection for ONVMT
ONVMT device, thermally evaporated layer, gate bias ±40 V
Organic Non-Volatile Memory Charge Trapping Organic Electronics Transistors

LUMO Energy Modulation via Derivatization

2,3,6,7,10,11-Hexamethoxytriphenylene (HMTP) is intrinsically an electron-rich (donor) molecule. However, its electronic structure can be dramatically altered. By forming boronic esters with its demethylated derivative, the LUMO energy can be significantly lowered, converting the archetypal electron-rich core into an electron-deficient (acceptor) system comparable to C60 [1].

LUMO Energy Modulation
Context-dependent
LUMO lowered by ~1 V via boronic ester derivatization; E₁/₂ reduction −1.2 V vs Fc/Fc⁺, comparable to C60.
Supports donor-acceptor scaffold tunability research
Cyclic voltammetry in solution vs Fc/Fc⁺
Molecular Electronics Electron Affinity Redox Chemistry Cyclic Voltammetry

HMTP Application Scenarios


Low Self-Discharge Organic Cathodes

Based on the quantitative evidence that 2,3,6,7,10,11-Hexamethoxytriphenylene (HMTP) demonstrates >95% capacity retention over 50 cycles at 1 C and zero measurable self-discharge over a full month, it is uniquely suited for applications where battery standby time is critical [1]. This performance is a direct improvement over benchmark materials like PTMA, which are known to suffer from significant self-discharge. Procurement should prioritize HMTP for research and development of organic cathodes intended for long-life, low-maintenance power sources such as those in remote sensors, medical implants, or backup memory systems [1].

Neutral Layer for ONVMTs

A direct comparison with its hexahydroxy analog (HHTP) clearly shows that HMTP is functionally inert as a charge trap layer, exhibiting a negligible memory hysteresis window under the same conditions where a 5 nm HHTP layer produces a ~28.2 V window [2]. This evidence positions HMTP as an ideal 'negative control' or an electronically neutral building block in ONVMT device stacks. Researchers should select HMTP when the triphenylene core's structural or conductive properties are desired without the unwanted side effect of charge trapping, which is an inherent property of the HHTP analog [2].

Discotic Mesophase Tuning Precursor

Crystallographic evidence confirms that the solid-state packing of HMTP is distinct from other oxytriphenylenes (e.g., hexaethoxy and hexapropoxy) and that the alkyl substituents are the primary drivers of mesophase behavior [3]. For researchers aiming to synthesize and study discotic liquid crystals, HMTP provides a specific and non-interchangeable starting point. Its unique crystal structure and the ability to demethylate it to HHTP for further functionalization make it a precise tool for investigating the structure-property relationships that govern columnar mesophase formation, rather than using a longer-alkoxy analog which would yield different packing and thermal behavior [3].

Tunable Donor-Acceptor Scaffold

Quantitative cyclic voltammetry data shows that the electronic properties of HMTP's core are not fixed; derivatization (e.g., to a boronic ester) can lower the LUMO energy by a full 1 V, shifting its reduction potential to be comparable with the strong acceptor C60 [4]. This evidence supports the procurement of HMTP as a highly versatile molecular scaffold. Rather than being a simple electron donor, HMTP can be chemically modified to create both electron-rich and electron-deficient materials, offering a single platform for the development of both donor and acceptor components in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and other molecular electronic devices [4].

Application
Selection Property
Validation Focus
Low-self-discharge organic cathodes
Cycling stability and negligible self-discharge
Capacity retention and open-circuit voltage monitoring
Neutral layer for ONVMTs
Charge-inert behavior in memory devices
Memory hysteresis window benchmarking vs HHTP
Discotic mesophase tuning precursor
Specific crystal packing and substituent influence
X-ray diffraction and mesophase characterization
Tunable donor-acceptor scaffold
LUMO energy modulation via derivatization
Cyclic voltammetry and electron affinity profiling

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